6-hexyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-hexyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the alkylation of a coumarin derivative, followed by cyclization to form the furochromenone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-hexyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-hexyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-hexyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
- 6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
6-hexyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H28O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
6-hexyl-3-(3-methoxyphenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C26H28O4/c1-5-6-7-8-12-20-16(2)21-14-22-23(18-10-9-11-19(13-18)28-4)15-29-24(22)17(3)25(21)30-26(20)27/h9-11,13-15H,5-8,12H2,1-4H3 |
InChI Key |
MPSBDKSQJVZBBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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